

An In-Depth Technical Guide to N-Boc-erythro-sphingosine-13C2,D2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-erythro-sphingosine-13C2,D2**

Cat. No.: **B13863792**

[Get Quote](#)

This technical guide provides a comprehensive overview of the structure, properties, and applications of **N-Boc-erythro-sphingosine-13C2,D2**, a stable isotope-labeled derivative of N-Boc-protected erythro-sphingosine. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, signal transduction, and analytical chemistry.

Core Structure and Properties

N-Boc-erythro-sphingosine-13C2,D2 is a synthetic form of N-Boc-protected sphingosine that has been isotopically labeled with two carbon-13 (¹³C) atoms and two deuterium (²H or D) atoms. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications, particularly as an internal standard for the accurate quantification of its unlabeled counterpart.

The base molecule, sphingosine, is a long-chain amino alcohol that forms the backbone of sphingolipids, a class of lipids involved in a multitude of cellular processes, including signal transduction, cell recognition, and membrane structure. The N-Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances the compound's stability and solubility in organic solvents, facilitating its use in various experimental settings.

Chemical Structure

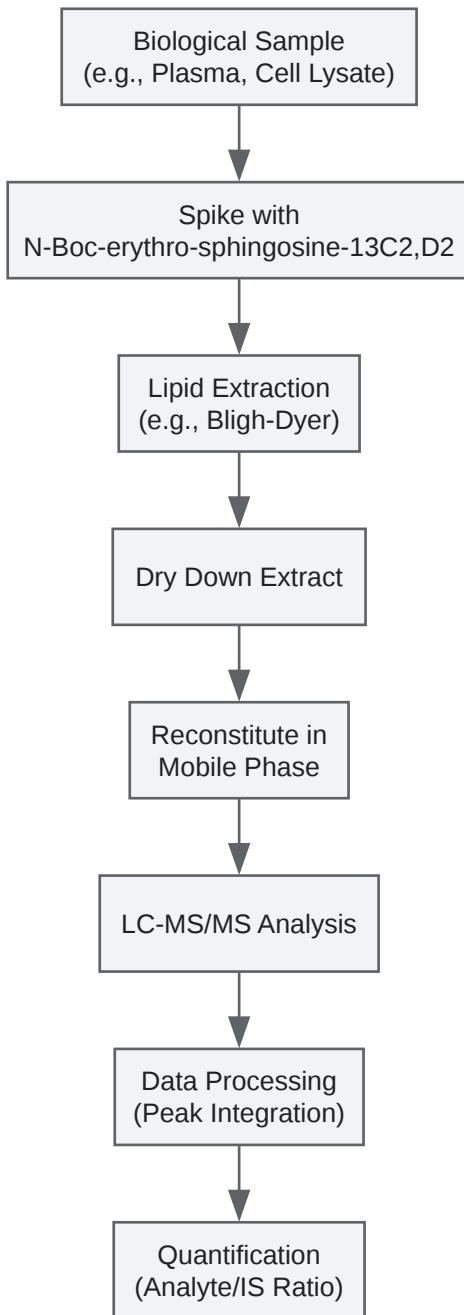
The precise structure of **N-Boc-erythro-sphingosine-13C2,D2**, including its stereochemistry and the location of the isotopic labels, is depicted below. The two ^{13}C atoms are located at positions 1 and 2 of the sphingosine backbone, while the two deuterium atoms are attached to the first carbon.

- SMILES: O--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--O)[2H][1][2]
- InChI Key: WWUZIQQURGPMPG-IMIVUYSRSA-N (for the unlabeled sphingosine base)[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **N-Boc-erythro-sphingosine-13C2,D2** and its parent compounds.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{21}^{13}\text{C}_2\text{H}_{43}\text{D}_2\text{NO}_4$	[4][5][6]
Molecular Weight	403.61 g/mol	[4][5][6]
Appearance	White Solid	[4]
Storage Conditions	2-8°C Refrigerator	[4]
Shipping Conditions	Ambient	[4]
Synonyms	(2S,3R,4E)-2-tert- Butyloxycarbonylamino-4- octadecen-1,3-diol-13C2,D2; N-[(1R,2S,3E)-2-Hydroxy-1- (hydroxymethyl)-3- heptadecen-1-yl]carbamic Acid-13C2,D2 1,1- Dimethylethyl Ester	[4]
CAS Number (Unlabeled N-Boc-erythro-sphingosine)	116467-63-1	[7]
CAS Number (D-erythro-Sphingosine-13C2,D2 base)	2692623-81-5	[3][8][9][10]


Experimental Protocols

N-Boc-erythro-sphingosine-13C2,D2 is primarily utilized in two key research applications: as an internal standard for quantitative mass spectrometry and in studies of sphingolipid-mediated signaling, particularly in the context of Protein Kinase C (PKC) inhibition.

Quantitative Analysis of Sphingolipids by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

This protocol provides a general framework for the quantification of sphingosine or its derivatives in biological samples using **N-Boc-erythro-sphingosine-13C2,D2** as an internal standard. The protocol is adapted from established methods for sphingolipid analysis.[\[11\]](#)[\[12\]](#) [\[13\]](#)

Workflow for Sphingolipid Quantification using an Internal Standard

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the quantification of sphingolipids.

- Cell Lysis: Aspirate culture medium from adherent cells on ice. Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 500 μ L of ice-cold methanol containing a known

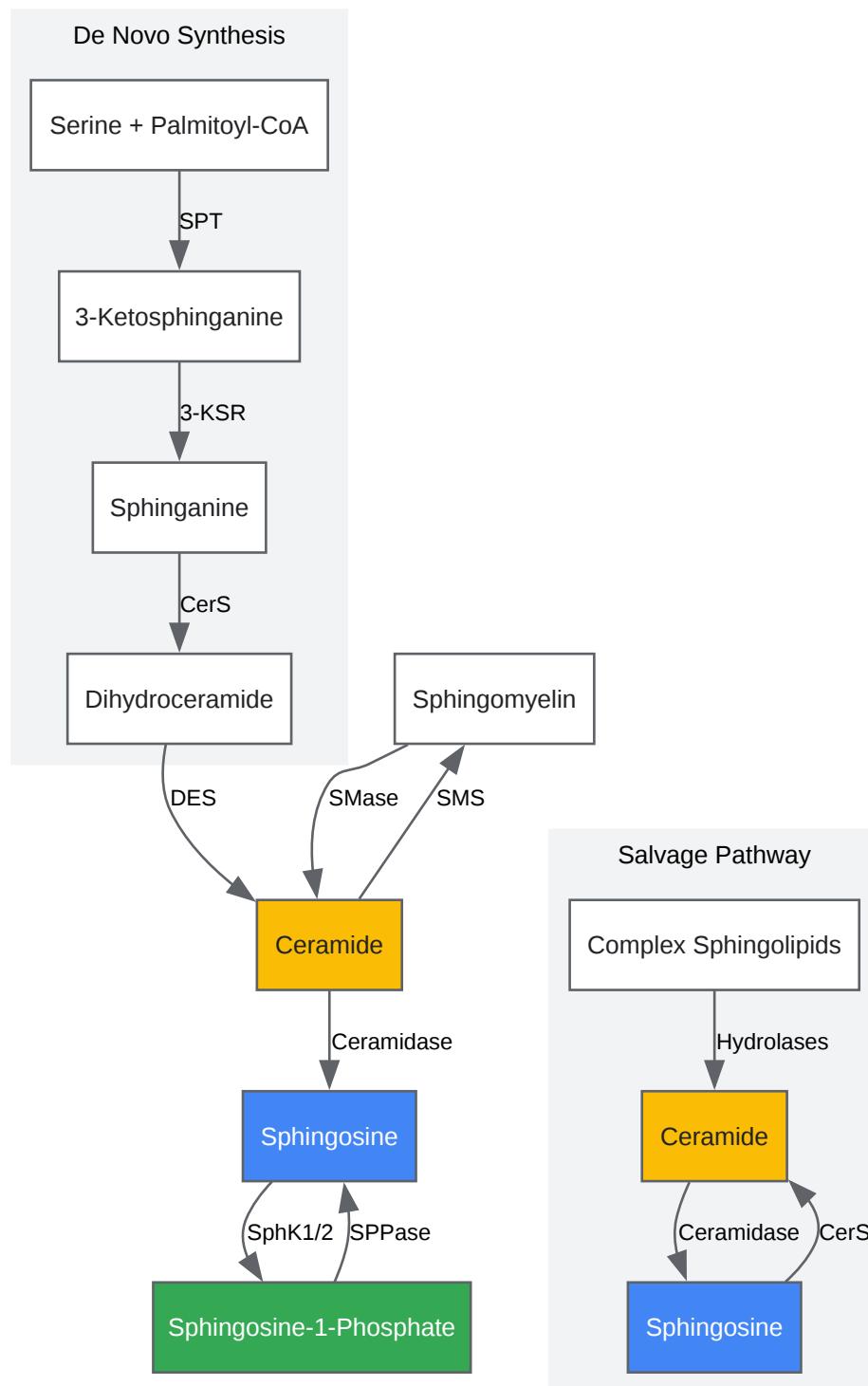
concentration of **N-Boc-erythro-sphingosine-13C2,D2**.

- Harvesting: Scrape the cells and transfer the suspension to a microcentrifuge tube.
- Lipid Extraction: Add 250 μ L of chloroform and vortex vigorously for 1 minute. Add 200 μ L of deionized water and vortex for another minute.
- Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
- Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
- Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial LC mobile phase.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is typically used.
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.
- Gradient: A typical gradient elution starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

In Vitro Protein Kinase C (PKC) Inhibition Assay

The unlabeled parent molecule of N-Boc-erythro-sphingosine is known to be a selective inhibitor of Protein Kinase C (PKC).^[4] The following is a generalized protocol for an in vitro PKC activity assay, which can be adapted to test the inhibitory effects of N-Boc-erythro-sphingosine.^{[14][15][16]}

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail containing a suitable buffer, a PKC substrate peptide, lipid activators (e.g., phosphatidylserine and diacylglycerol), and ATP.
- Inhibitor Addition: Add varying concentrations of the test inhibitor (N-Boc-erythro-sphingosine) or a vehicle control.
- Enzyme Addition: Add the purified or partially purified PKC enzyme to the reaction mixture.
- Initiation of Reaction: Start the kinase reaction by adding [γ -³²P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The level of inhibition is determined by comparing the activity in the presence of the inhibitor to the vehicle control.


Role in Signaling Pathways

Sphingosine, the core of **N-Boc-erythro-sphingosine-13C2,D2**, is a central molecule in the complex network of sphingolipid metabolism and signaling. This pathway generates a variety of bioactive lipids that regulate critical cellular processes such as cell growth, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[\[17\]](#)

Sphingolipid Metabolic Pathway

The following diagram illustrates the key steps in the sphingolipid metabolic pathway, highlighting the central position of sphingosine.

Sphingolipid Metabolic Pathway

[Click to download full resolution via product page](#)

Caption: Key reactions in the sphingolipid metabolic pathway.

Enzyme Abbreviations:

- SPT: Serine Palmitoyltransferase
- 3-KSR: 3-Ketosphinganine Reductase
- CerS: Ceramide Synthase
- DES: Dihydroceramide Desaturase
- SMase: Sphingomyelinase
- SMS: Sphingomyelin Synthase
- SphK1/2: Sphingosine Kinase 1/2
- SPPase: Sphingosine-1-Phosphate Phosphatase

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry](http://frontiersin.org) [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. [D-erythro-Sphingosine-13C2,D2 | C18H37NO2 | CID 45040415 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]
- 10. D-erythro-Sphingosine-13C2,d2 | Isotope-Labeled Compounds | 2692623-81-5 | Invivochem [invivochem.com]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 17. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Boc-erythro-sphingosine-13C2,D2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13863792#what-is-the-structure-of-n-boc-erythro-sphingosine-13c2-d2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com